molecular formula C10H8BrClO B1454346 4-Bromo-6-chloro-2-methylindan-1-one CAS No. 869063-68-3

4-Bromo-6-chloro-2-methylindan-1-one

Cat. No. B1454346
Key on ui cas rn: 869063-68-3
M. Wt: 259.52 g/mol
InChI Key: CVXGMAVISVVNPH-UHFFFAOYSA-N
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Patent
US07550544B2

Procedure details

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.), 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 h at −5° C. (Caution: temperature must be lower 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured on 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated and the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. This combined extract was dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added and the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 1 40 mm). This column was additionally eluted with 250 ml of toluene. The combined extract was evaporated to dryness. Fractional distillation gave a mixture of the title indenes, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
indenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless solid
Quantity
100 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:13])[C:6]2=O.[BH4-].[Na+].Cl>C1COCC1.CO>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5]([CH3:13])=[CH:6]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC(=C1)Cl)=O)C
Name
Quantity
38.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF methanol
Quantity
950 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
ice
Quantity
1000 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
indenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
colorless solid
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
This combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
To the residue 1500 ml of toluene were added
ADDITION
Type
ADDITION
Details
the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Then this mixture was cooled to room temperature
WASH
Type
WASH
Details
This column was additionally eluted with 250 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
The combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=CC=C2C=C(CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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